Neuroleptic Agents: Benzamide derivatives have shown potent antipsychotic activity, primarily through their antagonism of dopamine D2 receptors. [ [], [] ] For example, YM-09151-2, a cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-substituted benzamide, exhibits potent antipsychotic activity with a higher ratio of antistereotypic activity to cataleptogenicity compared to haloperidol and metoclopramide [ [] ].
Anticonvulsant Agents: Certain benzamide derivatives possess anticonvulsant properties, potentially through their interaction with voltage-gated sodium channels. [ [] ] The pyrrolidinyl benzamide U-49524E exhibits significant anticonvulsant activity against electroshock-induced seizures in mice, while its piperidinyl counterpart U-49132E shows inactivity. These findings highlight the impact of structural variations on biological activity. [ [] ]
Pain Management: Research indicates that benzamide derivatives targeting glycine transporters (GlyT) hold potential for treating neuropathic pain. Intravenous or intrathecal administration of GlyT1 inhibitors, like ORG25935 and sarcosine, and GlyT2 inhibitors, like ORG25543 and ALX1393, significantly reduce pain sensitivity in mice models of neuropathic pain. This analgesic effect is linked to the activation of spinal glycine receptor α3. [ [] ]
TRPM8 Modulators: Phenylalanine-derived β-lactam benzamide derivatives demonstrate antagonist activity against TRPM8, an ion channel associated with pain and cancer. [ [] ] Notably, the potency of these compounds varies based on their stereochemistry, with the 3R,4R,2'R diastereoisomer exhibiting the highest potency in reducing menthol-induced calcium entry in cells. [ [] ]
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1